molecular formula C20H18BrN3O2S B3323332 Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate CAS No. 1637310-51-0

Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B3323332
CAS No.: 1637310-51-0
M. Wt: 444.3 g/mol
InChI Key: BIMBSBIUDQIXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-d]thiazole core substituted with a 3-bromobenzyl group at position 4, an amino group at position 2, and a benzyl ester at position 3. While detailed data on this specific compound (e.g., melting point, solubility) are unavailable in the provided evidence, comparisons with structurally related analogs highlight critical distinctions in substituent effects, molecular weight, and applications.

Properties

IUPAC Name

benzyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c21-15-8-4-7-14(9-15)10-16-18-17(27-19(22)23-18)11-24(16)20(25)26-12-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMBSBIUDQIXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(N1C(=O)OCC3=CC=CC=C3)CC4=CC(=CC=C4)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114801
Record name Phenylmethyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637310-51-0
Record name Phenylmethyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1637310-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-amino-4-[(3-bromophenyl)methyl]-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolo[3,4-d]thiazole Core: This step often involves the cyclization of a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the amino group on the pyrrolo[3,4-d]thiazole core.

    Esterification: The carboxylate ester is typically formed through esterification of the carboxylic acid group with benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using hydrogenation.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Biological Activity

Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS No. 1637310-51-0) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrrolo-thiazole family, characterized by a pyrrole ring fused with a thiazole moiety. The synthesis typically involves multi-step processes that include benzylation and cyclization reactions. The synthetic route often yields various derivatives, which can be evaluated for biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole and pyrrole derivatives as anticancer agents. The structure of this compound suggests it may interact with critical cellular pathways involved in cancer proliferation.

  • Mechanisms of Action :
    • Inhibition of SIRT2 : Some thiazole derivatives have shown to inhibit SIRT2, an enzyme involved in deacetylation processes that can affect tumor growth. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against SIRT2, suggesting potential for further investigation in cancer therapies .
    • Cytotoxicity : Compounds related to this structure have exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For example, thiazole derivatives have been shown to induce apoptosis in human glioblastoma cells .

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. The benzyl substitution in this compound may enhance its interaction with microbial targets.

  • Efficacy Against Pathogens :
    • Studies indicate that thiazole derivatives possess significant activity against bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Bromobenzyl GroupEnhances lipophilicity and cellular uptake
Amino GroupEssential for interaction with biological targets
Carboxylate FunctionalityMay contribute to solubility and bioavailability

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited significant dose-dependent inhibition of cell proliferation .
  • Animal Models :
    • In vivo studies demonstrated a reduction in tumor size when treated with thiazole derivatives in murine models, indicating potential therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrrolo[3,4-d]thiazole structures exhibit significant anticancer properties. For instance, similar derivatives have been studied for their ability to inhibit tumor cell growth and induce apoptosis in cancer cells. Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate could potentially act as a lead compound for developing new anticancer agents.

Antimicrobial Properties

Compounds containing thiazole and pyrrole moieties have shown promise as antimicrobial agents. Studies suggest that benzyl derivatives can enhance the efficacy against various bacterial strains. The unique structure of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in cancer metabolism or microbial resistance. For example, research on related compounds has highlighted their role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria.

Case Studies and Research Findings

StudyFocusFindings
Gangjee et al. (2007)Synthesis of pyrrolo[3,2-d]pyrimidinesIdentified structural analogs exhibiting enhanced DHFR inhibition; suggests potential parallels with benzyl derivatives like the target compound .
Recent Anticancer StudiesEvaluation of thiazole derivativesDemonstrated significant cytotoxic effects on various cancer cell lines; indicates potential therapeutic applications .
Antimicrobial ResearchThiazole-based compoundsShowed effective inhibition against Gram-positive and Gram-negative bacteria; supports further exploration of benzyl-substituted thiazoles .

Comparison with Similar Compounds

Substituent Variations in Pyrrolo[3,4-d]thiazole Derivatives

Compound 1 : tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate ()
  • Substituents :
    • Position 4: (S)-sec-butyl (aliphatic, branched chain).
    • Position 5: tert-butyl ester (vs. benzyl ester in the main compound).
  • Key Differences: The sec-butyl group introduces chirality and reduced steric bulk compared to the 3-bromobenzyl group. tert-butyl esters are hydrolytically stable but require acidic conditions for cleavage, whereas benzyl esters are cleaved via hydrogenolysis .
  • Molecular Weight : 297.42 g/mol (lighter than the main compound due to smaller substituents).
Compound 2 : Tert-Butyl 2-Bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate ()
  • Substituents: Position 2: Bromine (vs. amino group in the main compound). Position 5: tert-butyl ester.
  • Lacks the 3-bromobenzyl moiety, reducing aromatic interactions in biological targets.
  • Cost : Significantly high (e.g., 1g = €2,228), reflecting bromine’s impact on synthetic complexity .
Compound 3 : (S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate ()
  • Substituents: Position 4: Isopropyl and methyl groups (aliphatic, non-aromatic). Position 5: Benzyl ester (same as the main compound).
  • Structural similarity score: 0.83 (indicating moderate overlap in pharmacophoric features) .

Core Heterocycle Modifications

Compound 4 : tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate ()
  • Core Modification : Oxazole replaces thiazole (oxygen vs. sulfur).
  • Key Differences :
    • Oxazole’s oxygen atom reduces electron-richness compared to thiazole, altering binding affinity in enzymatic targets.
    • Hydroxymethyl group at position 2 introduces polarity, enhancing solubility (240.26 g/mol) .

Functional Group and Pharmacokinetic Implications

Parameter Main Compound Compound 1 Compound 2
Substituent (Position 4) 3-Bromobenzyl (aromatic, bulky) (S)-sec-butyl (aliphatic) None
Functional Group (Position 2) Amino (H-bond donor) Amino (H-bond donor) Bromine (electrophilic)
Ester Group Benzyl (labile to hydrogenolysis) tert-Butyl (acid-labile) tert-Butyl
Molecular Weight Higher (estimated >350 g/mol) 297.42 g/mol ~300 g/mol (estimated)
Cost Likely high (bromine + benzyl) Moderate Very high (€2,228/g)

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize targets with conserved hinge regions (e.g., PDB: 1M17) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent (TIP3P water) to assess stability of hydrogen bonds with Lys/Arg residues .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for halogen-substituted analogs using FEP+ in Desmond to guide synthetic prioritization .

How can researchers address low solubility during in vitro assays?

Basic Research Question

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
  • Salt Formation : Convert the free base to hydrochloride or mesylate salts via acid-base titration, improving aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release in cell culture .

What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify parent compound loss using LC-MS/MS .
  • Solid-State Stability : Perform differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

How does the 3-bromobenzyl substituent influence metabolic pathways?

Advanced Research Question

  • Phase I Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) catalyze oxidative debromination, generating reactive intermediates. Use liver microsomes + NADPH to identify metabolites .
  • Glucuronidation : The benzyl group undergoes Phase II conjugation. Inhibit UDP-glucuronosyltransferases (UGTs) with borneol to assess metabolic liability .
  • Reactive Oxygen Species (ROS) Generation : Bromine release under oxidative stress may contribute to off-target cytotoxicity. Measure ROS levels via DCFH-DA assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.